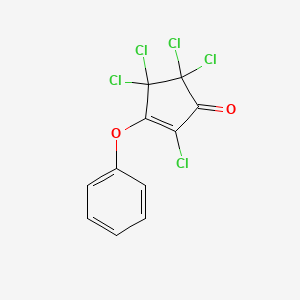
2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms and a phenoxy group attached to a cyclopentene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one typically involves the chlorination of cyclopentene derivatives followed by the introduction of the phenoxy group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled temperatures and pressures to ensure selective chlorination. The phenoxy group can be introduced through nucleophilic substitution reactions using phenol or its derivatives in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenol or its derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated cyclopentene derivatives.
Substitution: Formation of phenoxy-substituted cyclopentene derivatives.
Applications De Recherche Scientifique
2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one involves its interaction with molecular targets through its reactive chlorine atoms and phenoxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the phenoxy group, which modulate its chemical behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenol: A chlorinated phenol with similar reactivity but lacking the cyclopentene ring.
2,3,4,5,5-Pentachloro-2-cyclopenten-1-one: A closely related compound with a similar structure but without the phenoxy group.
Uniqueness
2,4,4,5,5-Pentachloro-3-phenoxycyclopent-2-en-1-one is unique due to the combination of multiple chlorine atoms and a phenoxy group attached to a cyclopentene ring
Propriétés
Numéro CAS |
18242-50-7 |
|---|---|
Formule moléculaire |
C11H5Cl5O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2,4,4,5,5-pentachloro-3-phenoxycyclopent-2-en-1-one |
InChI |
InChI=1S/C11H5Cl5O2/c12-7-8(17)10(13,14)11(15,16)9(7)18-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
MHJNQUICWCADPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=C(C(=O)C(C2(Cl)Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



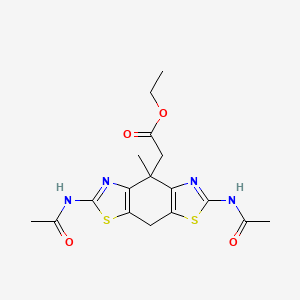
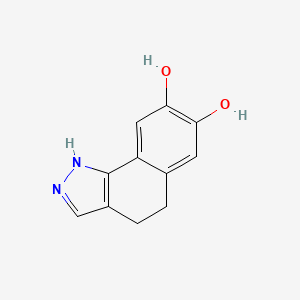
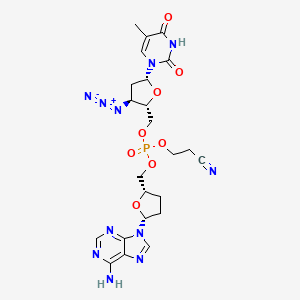
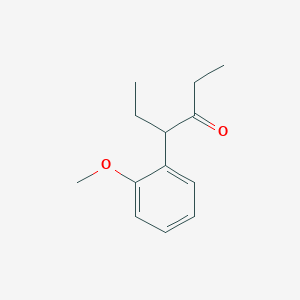
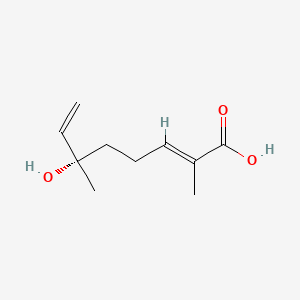
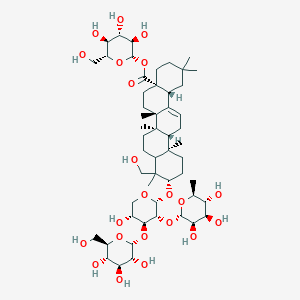

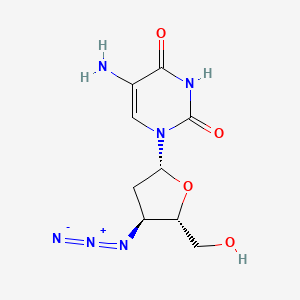
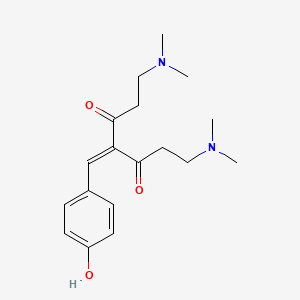
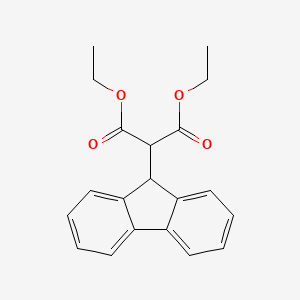
![8-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-3-ethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B12788688.png)
![2,4-Diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B12788691.png)

